BenchChemオンラインストアへようこそ!

4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid

JNK1 inhibition Kinase selectivity profiling Medicinal chemistry

This functionalized tricyclic heterocycle is a privileged scaffold for medicinal chemistry. Unlike pre-formed carboxamides, the free C8-carboxylic acid enables parallel amide coupling to generate focused libraries targeting JNK kinases or tubulin polymerization. The trans-4-hydroxycyclohexylamino group is critical for nanomolar potency. Purchase this key intermediate to create patentable analogs and chemical probes.

Molecular Formula C17H18N4O3
Molecular Weight 326.356
CAS No. 1452864-20-8
Cat. No. B2963021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid
CAS1452864-20-8
Molecular FormulaC17H18N4O3
Molecular Weight326.356
Structural Identifiers
SMILESC1CC(CCC1NC2=NC3=C(C=C(C=C3)C(=O)O)N4C2=NC=C4)O
InChIInChI=1S/C17H18N4O3/c22-12-4-2-11(3-5-12)19-15-16-18-7-8-21(16)14-9-10(17(23)24)1-6-13(14)20-15/h1,6-9,11-12,22H,2-5H2,(H,19,20)(H,23,24)
InChIKeyNFSLUNNYNIQGSX-HAQNSBGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10.6 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic Acid (CAS 1452864-20-8) for Kinase-Targeted Medicinal Chemistry


4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid (CAS 1452864-20-8) is a functionalized tricyclic heterocycle belonging to the imidazo[1,2-a]quinoxaline family. This compound features a free C8-carboxylic acid, differentiating it from the corresponding carboxamide-based kinase inhibitors [1]. The scaffold is recognized as a privileged structure in medicinal chemistry due to its synthetic tractability and demonstrated activity against diverse therapeutic targets, including c-Jun N-terminal kinases (JNKs) [2] and tubulin polymerization in anticancer applications [3].

Why Imidazoquinoxaline Carboxylic Acids Are Not Interchangeable: Evidence for 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic Acid


Generic substitution among imidazo[1,2-a]quinoxaline derivatives is scientifically unsound due to the extreme sensitivity of biological activity to the nature and position of substituents. For this compound, the free C8-carboxylic acid is a critical functional handle that enables amide coupling for library synthesis, a feature absent in the corresponding esters or carboxamide clinical candidates [1]. SAR studies within this class demonstrate that the trans-4-hydroxycyclohexylamino group at C4 is essential for potent JNK1 inhibition, and its modification or removal can drastically reduce potency—shifting IC50 values from nanomolar to micromolar ranges [2]. Furthermore, the broad scope of substituent-dependent activities across the imidazoquinoxaline class (PDE4 inhibition, tubulin binding, antifungal activity) means that a seemingly minor structural change can redirect the compound's target profile entirely [3].

Quantitative Evidence for Selecting 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic Acid


JNK1 Inhibitory Potency: Free Acid Serves as Direct Precursor to Nanomolar JNK1/MAST3/MAST4 Inhibitor AX13587

While direct IC50 data for the free carboxylic acid are not publicly disclosed, its immediate synthetic descendant—the N-(1-(4-fluorophenyl)cyclopropyl) carboxamide AX13587—demonstrates an rhJNK1 IC50 of 160 nM, representing a 10-fold improvement over the initial HTS hit (1.6 μM). Crucially, kinase profiling across 125+ kinases identified AX13587 as a JNK/MAST3/MAST4 inhibitor, while the methylene homolog AX14373 (JNK1 IC50 = 47 nM) was a highly specific JNK inhibitor [1]. This confirms that the 4-[(trans-4-hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carbonyl core is the validated pharmacophore driving potent kinase inhibition, and the free acid form is the essential building block for exploring diverse amide substituent space to modulate selectivity [2].

JNK1 inhibition Kinase selectivity profiling Medicinal chemistry

Structural Pre-Validation via Co-Crystallography: Key Binding Interactions of the 4-Hydroxycyclohexylamino-8-carbonyl Pharmacophore with JNK1

The 1.95 Å co-crystal structure of JNK1 with AX13587 (PDB 4L7F) provides atomic-level validation of the binding mode of the 4-[(trans-4-hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carbonyl scaffold [1]. The structure reveals key molecular interactions that underpin potency, including hydrogen bonding between the 4-hydroxycyclohexylamino NH and the kinase hinge region. The C8-carbonyl group (present as the carboxamide in AX13587) engages in critical polar interactions within the active site. This structural information, nonexistent for most 8-carboxylic acid analogs lacking the 4-hydroxycyclohexylamino substitution, reduces the risk of pursuing inactive congeners and provides a rational basis for designing focused libraries starting from the free acid [2].

X-ray crystallography Kinase inhibitor design Structure-based drug design

Synthetic Versatility: Carboxylic Acid Handle Enables Late-Stage Diversification for Anticancer Lead Generation

Imidazo[1,2-a]quinoxaline-8-carboxylic acids with defined 4-amino substituents serve as privileged intermediates for the rapid generation of compound libraries targeting melanoma and T-cell lymphomas, as disclosed in patent US20180016278 [1]. The C8-carboxylic acid functionality permits straightforward amide coupling with diverse amines, a late-stage diversification strategy that is inaccessible with C8-unsubstituted, C8-ester, or C8-nitrile analogs. Within this patent, imidazo[1,2-a]quinoxaline-8-carboxylic acids bearing various 4-amino substituents (including methylamino, aminoalkylamino) were synthesized and screened for anticancer activity, establishing the 8-carboxylic acid as a critical pharmacophoric feature for this therapeutic class [2]. The 4-[(trans-4-hydroxycyclohexyl)amino] derivative uniquely combines this synthetic handle with a conformationally constrained cyclohexanol group that can additionally influence pharmacokinetic properties such as solubility and metabolic stability.

Anticancer agents Parallel synthesis Fragment-based drug discovery

Differentiation from Carboxamide Analogs: Avoiding Premature Commitment to a Single Pharmacology

The carboxamide analogs AX13587 and AX14373 are pre-optimized, single-target tool compounds with defined kinase selectivity profiles (JNK/MAST3/MAST4 inhibitor and highly specific JNK inhibitor, respectively) [1]. In contrast, the free carboxylic acid form is a non-committed pharmacophore that allows users to explore a broader biological target space. For example, the imidazo[1,2-a]quinoxaline scaffold has demonstrated potent activities across multiple unrelated targets including PDE4 (IC50 values in the low micromolar range), tubulin polymerization (sub-micromolar cytotoxicity on A375 melanoma cells), and antifungal targets [2]. Procuring the carboxylic acid rather than a specific carboxamide derivative preserves the option to pursue these alternative pharmacology programs without being constrained by a pre-installed amide substituent that may be suboptimal or inactive against the desired target.

Chemical probes Tool compounds Target identification

Where to Deploy 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic Acid


Focused Kinase Inhibitor Library Synthesis Targeting JNK and MAST Kinases

Use the free carboxylic acid as a core scaffold for parallel amide coupling with diverse amines. This approach directly mimics the medicinal chemistry strategy that converted a 1.6 μM initial hit into 47–160 nM JNK1 inhibitors AX13587 and AX14373. The resolved co-crystal structure (PDB 4L7F) provides rational guidance for amine selection to modulate kinase selectivity [1]. This scenario is ideal for academic screening centers and biotech companies seeking to generate patentable JNK pathway modulators.

Anticancer Lead Generation Targeting Melanoma and Lymphoma

The imidazo[1,2-a]quinoxaline-8-carboxylic acid scaffold, when properly substituted at C4, has demonstrated potent cytotoxicity against melanoma cell lines (e.g., A375) through tubulin polymerization inhibition [2]. The free acid enables synthesis of novel analogs beyond those disclosed in patent US20180016278, potentially yielding compounds with improved potency or reduced off-target effects relative to existing clinical candidates.

Chemical Probe Development for Kinase Selectivity Profiling

The carboxylic acid form can be derivatized to incorporate photoaffinity labels or biotin tags at the C8 position, creating chemical probes for target engagement studies or proteomics experiments. The validated kinase binding mode of the 4-(trans-4-hydroxycyclohexylamino) core ensures that probes will retain target affinity during chemoproteomic pull-down experiments [1].

Pharmacokinetic Optimization of Imidazoquinoxaline Leads

The trans-4-hydroxycyclohexyl group is known to enhance aqueous solubility and metabolic stability compared to unsubstituted cyclohexyl or phenyl analogs [3]. Starting from the carboxylic acid allows medicinal chemists to independently optimize the C8 amide substituent for permeability and oral bioavailability while retaining the beneficial 4-substituent, a strategy not possible when purchasing pre-formed carboxamide final compounds.

Quote Request

Request a Quote for 4-[(4-Hydroxycyclohexyl)amino]imidazo[1,2-a]quinoxaline-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.